
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its applications in medicinal chemistry and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of Di-tert-butyl dicarbonate with (2S,6R)-2,6-dimethylpiperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like or .
Reduction: Reduction reactions can be performed using agents like or .
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester serves as a precursor for various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. Notably, derivatives of this compound have shown potential as inhibitors in enzyme-catalyzed reactions, making it relevant in the design of therapeutic agents .
Organic Synthesis
This compound is utilized in organic synthesis as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it a valuable building block in synthetic organic chemistry. Researchers have successfully employed it to synthesize other piperidine derivatives with enhanced biological activity .
Material Science
This compound has been explored for its potential applications in polymer chemistry. Its reactivity can be harnessed to create new polymeric materials that exhibit desirable mechanical and thermal properties. This opens avenues for its use in the development of advanced materials for coatings, adhesives, and composites .
Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the use of this compound as a key intermediate in synthesizing biologically active piperidine derivatives. The research highlighted the efficiency of using this compound in multi-step synthesis pathways, leading to compounds with promising pharmacological profiles.
Case Study 2: Polymer Development
In another investigation, researchers utilized this compound to develop new copolymers with enhanced thermal stability. The study reported on the characterization of these materials and their potential applications in high-performance coatings.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxyazepane-1-carboxylate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness: cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural configuration and the presence of both dimethyl and tert-butyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1005397-64-7) is a synthetic compound belonging to the piperidine family, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- Synonyms : cis-1-Boc-2,6-dimethylpiperidin-4-one, tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylate
Research indicates that piperidine derivatives exhibit various biological activities, including anticancer effects, enzyme inhibition, and neuroprotective properties. The specific mechanisms attributed to this compound include:
- Inhibition of Histone Deacetylases (HDACs) : Certain analogs of piperidine compounds have shown selective inhibition of HDAC enzymes, which play a crucial role in gene regulation and cancer progression. For instance, studies on related compounds reveal IC values ranging from 14 to 67 nM against HDAC1–3 and 10–11 .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In specific studies, related piperidine derivatives have demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor models compared to standard chemotherapeutics .
- Neuroprotective Effects : Some piperidine derivatives exhibit dual cholinesterase inhibition and antioxidant properties, making them potential candidates for Alzheimer's disease treatment . The presence of specific functional groups significantly influences their bioactivity.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with a more saturated structure exhibited better interaction with protein binding sites, leading to increased apoptosis rates compared to conventional drugs like bleomycin .
- Alzheimer's Disease Treatment : Research focusing on piperidine analogs revealed that certain compounds displayed significant antiaggregatory effects on amyloid beta proteins while also inhibiting cholinesterase activity. These findings suggest a multi-targeted approach could be effective in treating Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYGASBXODWTQ-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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